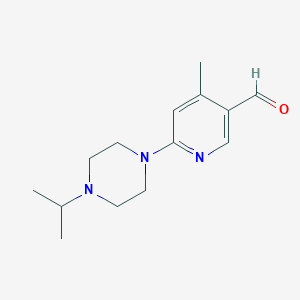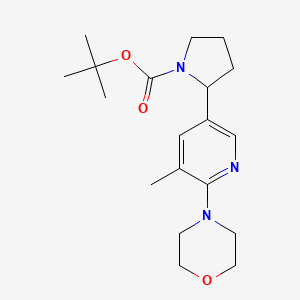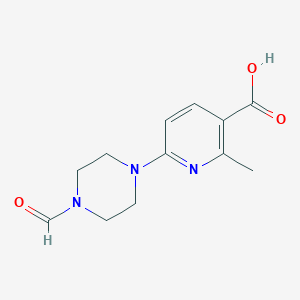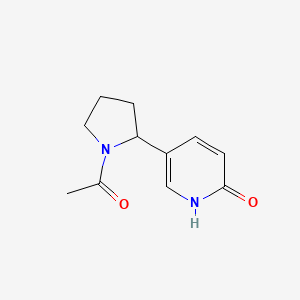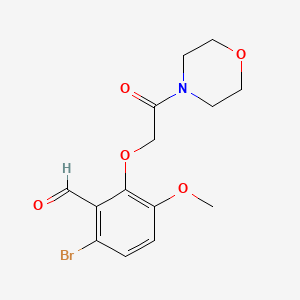
6-Bromo-3-methoxy-2-(2-morpholino-2-oxoethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-Bromo-3-methoxy-2-(2-morpholino-2-oxoethoxy)benzaldehyde involves several steps. One common synthetic route includes the reaction of 6-bromo-3-methoxybenzaldehyde with 2-(2-morpholino-2-oxoethoxy)ethanol under specific reaction conditions . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity . Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve consistent quality and quantity .
Chemical Reactions Analysis
6-Bromo-3-methoxy-2-(2-morpholino-2-oxoethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-3-methoxy-2-(2-morpholino-2-oxoethoxy)benzaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-3-methoxy-2-(2-morpholino-2-oxoethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects . The bromine atom and morpholino group also contribute to its reactivity and specificity in targeting certain pathways .
Comparison with Similar Compounds
6-Bromo-3-methoxy-2-(2-morpholino-2-oxoethoxy)benzaldehyde can be compared with similar compounds such as:
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: This compound has a similar structure but with a hydroxyl group instead of a methoxy group.
6-Bromo-8-methoxy-3-(methoxycarbonyl)-2H-chromen-2-one: This compound contains a chromenone ring instead of the benzaldehyde structure.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications .
Properties
Molecular Formula |
C14H16BrNO5 |
|---|---|
Molecular Weight |
358.18 g/mol |
IUPAC Name |
6-bromo-3-methoxy-2-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde |
InChI |
InChI=1S/C14H16BrNO5/c1-19-12-3-2-11(15)10(8-17)14(12)21-9-13(18)16-4-6-20-7-5-16/h2-3,8H,4-7,9H2,1H3 |
InChI Key |
APRZXZYLPDJMFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C=O)OCC(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


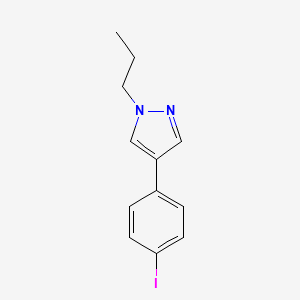

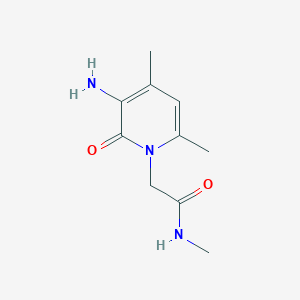
![(S)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11799615.png)
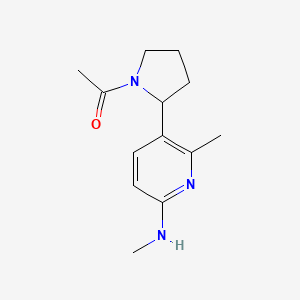

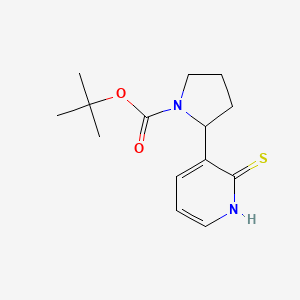
![6-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B11799631.png)
